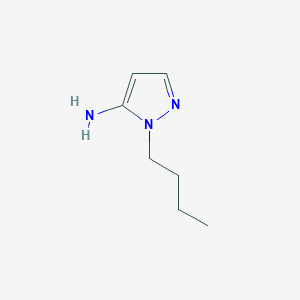

1-butyl-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-6-10-7(8)4-5-9-10/h4-5H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMRCZGRXUSTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348994 | |

| Record name | 1-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-17-2 | |

| Record name | 1-Butyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-butyl-1H-pyrazol-5-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-butyl-1H-pyrazol-5-amine

Abstract

Substituted 5-aminopyrazoles are foundational scaffolds in medicinal chemistry and drug development, prized for their versatile biological activities.[1] this compound, in particular, serves as a crucial building block for kinase inhibitors, antibacterial agents, and other therapeutics.[2][3] The synthesis of this compound, while conceptually straightforward, presents a significant regiochemical challenge that demands precise control over reaction conditions. This guide provides a detailed examination of the primary synthetic pathway for this compound, focusing on the cyclocondensation reaction between butylhydrazine and a β-ketonitrile equivalent. We will dissect the mechanistic underpinnings that govern regioselectivity, provide a field-proven experimental protocol, and discuss alternative synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this synthesis.

The Primary Synthetic Route: Cyclocondensation of Hydrazines with β-Ketonitriles

The most direct and widely employed method for constructing the 5-aminopyrazole core involves the reaction of a hydrazine with a β-ketonitrile.[4] This reaction proceeds through a condensation-cyclization cascade, offering an efficient entry to the desired heterocyclic system.

The Core Mechanism and the Regioselectivity Challenge

The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the nitrile carbon, yielding the 5-aminopyrazole upon tautomerization.[5]

When using a monosubstituted hydrazine, such as butylhydrazine, the two nitrogen atoms are non-equivalent. This introduces a critical issue of regioselectivity. The initial nucleophilic attack can occur from either the substituted (N1) or unsubstituted (N2) nitrogen of butylhydrazine. This leads to two possible reaction pathways and, consequently, two potential regioisomeric products: the desired this compound and the undesired 1-butyl-1H-pyrazol-3-amine. The regiochemical outcome is a delicate balance of steric hindrance, electronics, and reaction conditions (e.g., pH).[6] Generally, the less sterically hindered terminal nitrogen of the substituted hydrazine preferentially attacks the carbonyl carbon, which favors the formation of the 1,5-disubstituted pyrazole.[1]

Validated Experimental Protocol

The following protocol is adapted from a robust procedure published in Organic Syntheses for the preparation of the analogous 1-tert-butyl-3-methyl-1H-pyrazol-5-amine.[7] This method leverages an aqueous system, avoiding organic solvents in the main reaction and simplifying product isolation through direct crystallization. The starting material 3-aminocrotononitrile is a common and effective β-ketonitrile equivalent.

Workflow Overview

Step-by-Step Methodology:

-

Preparation of Free Base: To a 250-mL three-necked round-bottomed flask equipped with a magnetic stir bar, add butylhydrazine hydrochloride (1.0 eq). Add 2 M aqueous sodium hydroxide (1.0 eq) and stir at ambient temperature until a complete solution is formed (~10-15 minutes). This in-situ neutralization generates the butylhydrazine free base required for the reaction.

-

Addition of Ketonitrile: Add 3-aminocrotononitrile (1.0 eq) to the flask in one portion.

-

Reaction: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the resulting slurry to an internal temperature of 90 °C with vigorous stirring. Maintain this temperature for 22 hours. The reaction mixture will appear as a yellow/orange biphasic liquid.

-

Crystallization and Isolation: After 22 hours, turn off the heating and allow the mixture to cool to approximately 55-60 °C. At this temperature, introduce seed crystals or induce crystallization by scratching the flask wall. Once crystallization begins, allow the mixture to cool slowly to ambient temperature while maintaining vigorous stirring.

-

Final Work-up: Once the internal temperature is below 30 °C, immerse the flask in an ice-water bath for at least one hour to maximize precipitation. Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold deionized water, and dry under vacuum.

Mechanistic Causality and Protocol Insights

-

Choice of Base: Using NaOH is cost-effective and facilitates an aqueous reaction medium. The formation of the free base in situ from the more stable hydrochloride salt is a standard and efficient practice.[7]

-

Aqueous System: Performing the reaction in water is environmentally friendly and simplifies isolation. The product has lower solubility in cold water than the starting materials and inorganic byproducts, allowing it to crystallize directly from the reaction mixture.[7]

-

Temperature Control: Heating to 90 °C provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization. Precise temperature control during cooling is crucial for obtaining a crystalline solid that is easy to filter, rather than an oil.

-

Vigorous Stirring: Because the reaction is biphasic, vigorous stirring is essential to maximize the interfacial area between the aqueous phase and the organic components, thereby ensuring a reasonable reaction rate.

Alternative Strategy: Post-Formation N-Alkylation

An alternative route involves the N-alkylation of a pre-existing aminopyrazole ring. This method typically involves protecting the exocyclic amine, alkylating the ring nitrogen, and then deprotecting.

-

Protection: Start with a commercially available aminopyrazole, such as 3-amino-1H-pyrazole. The exocyclic amine is first protected, often as a tert-butoxycarbonyl (Boc) derivative, to prevent it from alkylating.[8]

-

N-Alkylation: The protected aminopyrazole is then treated with an alkylating agent, such as 1-bromobutane or butyl iodide, in the presence of a base (e.g., K₂CO₃, NaH).[9]

-

Deprotection: The protecting group is subsequently removed, typically under acidic conditions (e.g., trifluoroacetic acid), to yield the final product.

The primary drawback of this approach is, once again, a lack of regioselectivity. Alkylation can occur at either N1 or N2 of the pyrazole ring, leading to a mixture of isomers that can be difficult to separate.[6] While methods using phase-transfer catalysis or specific Brønsted acid catalysts have been developed to improve selectivity, they add complexity and cost to the synthesis.[9][10] Therefore, the direct cyclocondensation route is often preferred for its atom economy and operational simplicity.

Data Summary and Characterization

The final product should be characterized thoroughly to confirm its identity, purity, and structure. Based on analogous compounds, the following data can be expected.[7]

| Parameter | Expected Result | Method |

| Yield | 75-85% | Gravimetric |

| Appearance | Off-white to light yellow crystalline solid | Visual Inspection |

| Purity | >97% | qNMR, HPLC |

| ¹H NMR | Characteristic signals for butyl group (triplet ~0.9 ppm, multiplet ~1.3 ppm, multiplet ~1.6 ppm, triplet ~3.8 ppm), pyrazole ring protons, and amine protons. | ¹H NMR Spectroscopy |

| ¹³C NMR | Signals corresponding to the four distinct carbons of the butyl group, as well as the three carbons of the pyrazole ring. | ¹³C NMR Spectroscopy |

| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C₈H₁₅N₃. | ESI-TOF |

Conclusion

The synthesis of this compound is most effectively and directly achieved via the cyclocondensation of butylhydrazine with a suitable β-ketonitrile equivalent like 3-aminocrotononitrile. This approach, particularly when performed in an aqueous medium, offers high yields, operational simplicity, and a favorable environmental profile. While the key challenge remains the control of regioselectivity, the inherent steric and electronic biases of the reactants strongly favor the desired 1,5-disubstituted product. The alternative N-alkylation pathway, though viable, is often complicated by poor regioselectivity and the need for additional protection/deprotection steps. For researchers and professionals in drug development, mastering the direct condensation route provides a reliable and scalable method for accessing this valuable synthetic intermediate.

References

- Juliá, F., et al. (2003). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Molecules, 8(3), 334-342.

- Fustero, S., et al. (2011). Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. Nature Chemistry, 3, 813–818.

- Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-173.

- Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles.

- Galyametdinova, I. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(13), 5199.

- Fustero, S., et al. (2011). Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. The Journal of Organic Chemistry, 76(24), 10149–10160.

- Ahmad, S., et al. (2019). Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. Polycyclic Aromatic Compounds, 41(5), 1086-1094.

- Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-208.

- Google Patents. (1996). N-alkylation method of pyrazole.

- Williams, A. R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 527-537.

- Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. (2024). The Journal of Organic Chemistry.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank, 2024(2), M1841.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2020). Journal of Medicinal Chemistry, 63(15), 8345–8364.

- Synthesis of Novel 5-(3-t-Butyl-1H-Pyrazol-5-yl)-2-Substituted-1,3,4-Oxadiazoles. (2013). Indian Journal of Heterocyclic Chemistry, 22(3), 273-278.

- Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.

- Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5919.

- PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.

- Oakwood Chemical. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate.

- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry.

- Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2020). Molbank, 2020(3), M1147.

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 1-Butyl-1H-pyrazol-5-amine from Hydrazine

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 1-butyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in drug discovery and development. The synthesis commences with readily available starting materials, hydrazine and acrylonitrile, to construct the core 1H-pyrazol-5-amine scaffold. This is followed by a discussion and a detailed protocol for the regioselective N-alkylation to yield the target compound. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental procedures but also the underlying chemical principles and rationale for the chosen methodologies.

Introduction and Strategic Overview

Substituted pyrazoles are a cornerstone of medicinal chemistry, featuring in a multitude of approved pharmaceutical agents. The 1-alkyl-pyrazol-5-amine scaffold, in particular, is a privileged structure due to its versatile handles for further functionalization. This guide delineates a reliable and scalable two-stage synthesis for this compound.

The overall synthetic strategy is bifurcated into two primary stages:

-

Stage 1: Formation of the 1H-Pyrazol-5-amine Core: This stage involves the initial reaction of hydrazine with acrylonitrile to form β-cyanoethylhydrazine, which is then cyclized under acidic conditions to yield the foundational 1H-pyrazol-5-amine (also known as 3(5)-aminopyrazole).

-

Stage 2: Regioselective N-Butylation: The second stage addresses the critical challenge of selectively alkylating the N1 position of the pyrazole ring with a butyl group to afford the desired product.

This guide will provide detailed experimental protocols for each stage, supported by mechanistic insights and justifications for the selected reaction conditions.

Synthesis of the 1H-Pyrazol-5-amine Intermediate

The synthesis of the pyrazole core is adapted from a well-established and reliable procedure, ensuring high yields and purity of the intermediate.[1]

Overall Reaction Scheme

Figure 1: Overall synthetic scheme for 1H-Pyrazol-5-amine.

Experimental Protocol

Part A: Synthesis of β-Cyanoethylhydrazine [1]

-

To a 2-liter two-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

-

With vigorous stirring, gradually add 318 g (6.00 moles) of acrylonitrile over 2 hours. The exotherm should be controlled by occasional cooling to maintain an internal temperature of 30–35°C.

-

Upon completion of the addition, the reaction mixture is stirred for an additional hour at room temperature.

-

The water is then removed by distillation under reduced pressure (40 mm Hg) with a bath temperature of 45–50°C. This yields 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil, which is of sufficient purity for the next step.

Part B: Cyclization to 3-Amino-3-pyrazoline Sulfate and Conversion to 1H-Pyrazol-5-amine [1]

-

In a 2-liter four-necked flask fitted with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 308 g (3.0 moles) of 95% sulfuric acid.

-

Carefully add 450 mL of absolute ethanol dropwise over 30 minutes, maintaining the temperature at 35°C with cooling.

-

A solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol is added with vigorous stirring over 1-2 minutes. The mixture will warm spontaneously to 88–90°C.

-

Maintain this temperature for 3 minutes, at which point the product will begin to crystallize.

-

Gradually cool the stirred mixture to 25°C over one hour and then allow it to stand at room temperature for 15-20 hours.

-

Collect the crystalline 3-amino-3-pyrazoline sulfate by filtration, wash with absolute ethanol and then ether, and dry at 80°C. The yield is typically 97-100%.

-

The free base, 1H-pyrazol-5-amine, can be obtained by neutralizing an aqueous solution of the sulfate salt with a suitable base (e.g., sodium bicarbonate) followed by extraction with an organic solvent and subsequent purification by distillation. A detailed procedure for a similar final deprotection step is described in Organic Syntheses, where an intermediate is hydrolyzed with sodium isopropoxide in isopropyl alcohol.[1]

Mechanistic Rationale

The initial reaction is a Michael addition of hydrazine to the electron-deficient double bond of acrylonitrile. The subsequent cyclization is acid-catalyzed, where the protonation of the nitrile group activates it for nucleophilic attack by the terminal nitrogen of the hydrazine moiety, leading to the formation of the pyrazoline ring.

Regioselective N-Butylation of 1H-Pyrazol-5-amine

The N-alkylation of unsymmetrically substituted pyrazoles is a well-known challenge in synthetic chemistry due to the presence of two nucleophilic nitrogen atoms in the aromatic ring, often resulting in a mixture of N1 and N2 regioisomers.[2]

Theoretical Considerations for Regioselectivity

The regiochemical outcome of the N-alkylation of 1H-pyrazol-5-amine is governed by a combination of steric and electronic factors, and can be influenced by the reaction conditions, which may favor either kinetic or thermodynamic control.[3][4]

-

Steric Effects: The N1 position is adjacent to a CH group, while the N2 position is flanked by the amino group at C3 and a CH group at C5. Alkylation at the less sterically hindered nitrogen is generally favored.[2]

-

Kinetic vs. Thermodynamic Control:

-

Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed fastest will predominate. This is typically the product resulting from the attack of the more nucleophilic nitrogen at the less sterically hindered position.[3][4]

-

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible, allowing for equilibration to the most stable isomer.[3]

-

For the butylation of 1H-pyrazol-5-amine, the N1-substituted product is generally expected to be the thermodynamically more stable isomer due to reduced steric repulsion between the butyl group and the amino group.

Proposed Experimental Protocol for this compound

This proposed protocol is based on general principles for regioselective N1-alkylation of pyrazoles.

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of 1H-pyrazol-5-amine (1.0 eq.) in anhydrous DMF dropwise to the stirred suspension.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0°C.

-

Add 1-bromobutane (1.05 eq.) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, likely a mixture of N1 and N2 isomers, should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired this compound.

Justification of Experimental Choices

-

Base and Solvent: The use of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF ensures complete deprotonation of the pyrazole nitrogen, forming the pyrazolate anion. This enhances its nucleophilicity for the subsequent SN2 reaction with 1-bromobutane.

-

Reaction Conditions: Performing the reaction at room temperature after the initial deprotonation allows for a balance between a reasonable reaction rate and minimizing potential side reactions. The extended reaction time aims to favor the formation of the thermodynamically more stable N1-isomer.

N-Butylation Mechanism

Figure 2: Proposed mechanism for the N-butylation of 1H-Pyrazol-5-amine.

Physicochemical and Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 |

| Acrylonitrile | C₃H₃N | 53.06 | 107-13-1 |

| 1H-Pyrazol-5-amine | C₃H₅N₃ | 83.09 | 1820-80-0 |

| 1-Bromobutane | C₄H₉Br | 137.02 | 109-65-9 |

| This compound | C₇H₁₃N₃ | 139.20 | 3524-17-2 |

Expected Characterization Data for this compound:

-

¹H NMR: Expect signals corresponding to the butyl group protons (a triplet for the terminal methyl, multiplets for the three methylene groups) and two distinct signals for the pyrazole ring protons, in addition to a broad singlet for the amino group protons.

-

¹³C NMR: Expect seven distinct carbon signals corresponding to the four unique carbons of the butyl group and the three carbons of the pyrazole ring.

-

Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 139.20.

Safety and Handling

This synthesis involves the use of highly hazardous materials, and all operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Hydrazine: is highly toxic, corrosive, and a suspected carcinogen.[5] It can be fatal if inhaled, swallowed, or absorbed through the skin.[5] It is also flammable and can self-ignite at low temperatures.[6]

-

Acrylonitrile: is a flammable liquid and a known carcinogen.[7][8] It is toxic if swallowed, in contact with skin, or if inhaled.[7]

-

1-Bromobutane: is a flammable liquid and is harmful if inhaled. It can cause skin and serious eye irritation.[9]

-

Sodium Hydride: is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle with extreme care under an inert atmosphere.

Conclusion

The synthesis of this compound from hydrazine is a multi-step process that can be achieved in good overall yield. The formation of the 1H-pyrazol-5-amine core is a well-established and high-yielding procedure. The subsequent N-butylation requires careful control of reaction conditions to favor the desired N1-regioisomer. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis and purification of this valuable building block for pharmaceutical and agrochemical research.

References

- 1-Bromobutane-4,4,4-d3 - Safety D

- 1 – BROMO BUTANE MATERIAL SAFETY D

- SAFETY DATA SHEET: 1-Bromobutane. (2024, September 6). Sigma-Aldrich.

- 1-Bromobutane SDS (Safety D

- Safety Data Sheet: 1-Bromobutane. (n.d.). Carl ROTH.

- Supporting Inform

- High-Quality 1-Methyl-1H-Pyrazol-5-Amine (CAS: 1192-21-8) - Premier Supplier. (n.d.).

- Cas 1820-80-0,3-Aminopyrazole. (n.d.). LookChem.

- 4-Phenyl-1H-pyrazol-5-amine | C9H9N3 | CID 79703. (n.d.). PubChem.

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

- Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.

- 1-Propyl-1H-pyrazol-5-amine | C6H11N3 | CID 1084923. (n.d.). PubChem.

- Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- 3-Aminopyrazole synthesis. (n.d.). ChemicalBook.

- SAFETY D

- Fichez, J., Busca, P., & Prestat, G. (n.d.).

- Dorn, H., & Zubek, A. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.

- Syntheses of 1-substituted-3-aminopyrazoles. (2015, October 13). OAK Open Access Archive.

- Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). (n.d.). Cheméo.

- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.

- Regioselective synthesis of 3- and 5-aminopyrazoles. (2015, August 6). The Heterocyclist.

- [Ce(L-Pro)2]2 (Oxa)

- Technical Support Center: Regioselective N-Alkyl

- Butler, R. N., & Cunningham, D. (1996). Synthesis and Chemistry of 3-tert-butyl-1,5-diaminopyrazole. Journal of the Chemical Society, Perkin Transactions 1, (7), 741–745.

- Mbatia, V. M., McHardy, S. F., & Taylor, D. K. (2022).

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). ProQuest.

- Popova, M. Y., Eltsov, O. S., & Belyakov, P. A. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 16035.

- sigma-aldrich - Safety D

- tert-Butyl N-(2-oxobut-3-yn-1-yl)

- Popova, M. Y., Eltsov, O. S., Belyakov, P. A., Krivokolysko, S. G., & Hu, Z. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 16035.

- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (n.d.). PMC.

- US3880925A - Separation and purification of cis and trans isomers. (n.d.).

- Safety Data Sheet: Acrylonitrile. (n.d.). Chemos GmbH & Co.KG.

- Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole deriv

- Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC.

- 1h-pyrazol-5-amine. (n.d.). Sigma-Aldrich.

- Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.

- N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (n.d.). The Journal of Organic Chemistry.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

- 5. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]

- 6. 1H-Pyrazol-5-amine | 1225387-53-0 [chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. 1-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

An In-depth Technical Guide to 1-butyl-1H-pyrazol-5-amine: Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The versatility of the pyrazole scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the incorporation of pyrazole moieties into numerous FDA-approved drugs.[5] This guide provides a detailed technical overview of a specific, yet underexplored, member of this family: 1-butyl-1H-pyrazol-5-amine. Due to the limited publicly available experimental data for this exact compound, this guide will also draw upon data from closely related analogs to provide a comprehensive understanding of its expected chemical behavior and potential.

Physicochemical and Structural Characteristics

This compound is an N-alkylated aminopyrazole. The presence of the n-butyl group at the N1 position of the pyrazole ring is anticipated to increase its lipophilicity compared to the unsubstituted parent compound.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 1-sec-butyl-1H-pyrazol-5-amine |

| CAS Number | 3524-17-2[6] | 3524-19-4[7] |

| Molecular Formula | C₇H₁₃N₃[6] | C₇H₁₃N₃[8] |

| Molecular Weight | 139.20 g/mol [6] | 139.20 g/mol [7] |

| Physical Form | Not specified; likely a solid or oil at room temperature. | Solid[7] |

| Boiling Point | 250.2 ± 13.0 °C (Predicted)[9] | Not available |

| Density | 1.09 ± 0.1 g/cm³ (Predicted)[9] | Not available |

| pKa | 4.20 ± 0.10 (Predicted)[9] | Not available |

| Storage Temperature | Not specified; typically 2-8°C for similar compounds.[9] | Room Temperature[7] |

Molecular Structure

The structure of this compound consists of a central pyrazole ring. An n-butyl group is attached to one of the nitrogen atoms (N1), and an amine group is attached to a carbon atom at position 5.

Caption: 2D Structure of this compound.

Synthesis of N-Alkylated Aminopyrazoles: A General Protocol

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from butylhydrazine and a suitable acrylonitrile derivative.

Materials:

-

Butylhydrazine hydrochloride

-

3-aminocrotononitrile (or a similar β-enaminonitrile)

-

Sodium hydroxide (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Butylhydrazine Free Base:

-

In a round-bottom flask, dissolve butylhydrazine hydrochloride in water.

-

Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide with stirring until the solution is strongly basic.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator to yield the butylhydrazine free base.

-

-

Cyclocondensation Reaction:

-

In a separate reaction vessel, dissolve 3-aminocrotononitrile in ethanol.

-

Add the prepared butylhydrazine to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Causality Behind Experimental Choices:

-

Free Base Preparation: The hydrochloride salt of butylhydrazine is more stable and commercially available. It must be converted to the free base to act as a nucleophile in the subsequent reaction.

-

Solvent: Ethanol is a common choice for this type of condensation as it is polar enough to dissolve the reactants and has a suitable boiling point for reflux.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Caption: Role of pyrazole scaffolds in targeting biological pathways.

Safety and Handling

Based on safety data for related aminopyrazole compounds, this compound should be handled with care in a laboratory setting. [9]

-

Hazards: Likely to be harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation. [9]* Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Conclusion and Future Outlook

This compound is a pyrazole derivative with potential as a building block in drug discovery and development. While specific experimental data for this compound is limited, its structural features suggest that it is a promising scaffold for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activities. The insights provided in this guide, drawn from the broader family of pyrazole compounds, offer a solid foundation for future investigations into this and related molecules.

References

- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.

- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-)-1-Barag%C3%A1n-Rojas/117565c829143a416a4805828271791a82b992f9]([Link]

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- ResearchGate. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES.

- International Journal of Pharma Sciences and Research. (2015). A Review on Pyrazole chemical entity and Biological Activity.

- PubChem. (n.d.). 1-Propyl-1H-pyrazol-5-amine.

- Preprints.org. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

- PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.

- PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.

- Springer. (2022). Overview on Biological Activities of Pyrazole Derivatives.

- NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

- ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. ijpsr.info [ijpsr.info]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. 1-sec-butyl-1H-pyrazol-5-amine | 3524-19-4 [sigmaaldrich.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1-SEC-BUTYL-1H-PYRAZOL-5-AMINE | 3524-19-4 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-butyl-1H-pyrazol-5-amine: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the novel heterocyclic amine, 1-butyl-1H-pyrazol-5-amine (CAS 3524-17-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The aim is to provide a robust framework for the structural elucidation and verification of this and similar pyrazole derivatives.

Introduction to this compound

Pyrazole derivatives are a cornerstone in medicinal chemistry, valued for their wide range of biological activities.[1] The structural characterization of new pyrazole compounds is a critical step in the research and development pipeline, ensuring the identity and purity of synthesized molecules. This compound, with the molecular formula C₇H₁₃N₃, is a member of this important class of compounds.[2] This guide will detail the expected spectroscopic data for this molecule and provide the methodologies to obtain such data.

It is important to note that while the methodologies described herein are based on established scientific principles, the specific spectral data presented for this compound is predictive, based on the analysis of closely related structures. This is due to the current lack of publicly available experimental spectra for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 | d, J = 2.0 Hz | 1H | H-3 (pyrazole ring) |

| 5.58 | d, J = 2.0 Hz | 1H | H-4 (pyrazole ring) |

| 4.05 | t, J = 7.2 Hz | 2H | N-CH ₂-(CH₂)₂-CH₃ |

| 3.80 | br s | 2H | -NH ₂ |

| 1.75 | sextet, J = 7.4 Hz | 2H | N-CH₂-CH ₂-CH₂-CH₃ |

| 1.40 | sextet, J = 7.5 Hz | 2H | N-(CH₂)₂-CH ₂-CH₃ |

| 0.95 | t, J = 7.4 Hz | 3H | N-(CH₂)₃-CH ₃ |

Interpretation:

The downfield signals at 7.35 and 5.58 ppm are characteristic of the pyrazole ring protons, with their doublet multiplicity indicating coupling to each other. The broad singlet at 3.80 ppm is typical for amine protons, which often undergo exchange. The signals for the butyl group are observed in the upfield region, with chemical shifts and multiplicities consistent with a linear alkyl chain attached to a nitrogen atom.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 150.5 | C-5 (C-NH₂) |

| 138.2 | C-3 |

| 95.4 | C-4 |

| 48.6 | C H₂-N (butyl) |

| 32.1 | C H₂-CH₂-N (butyl) |

| 20.0 | C H₂-CH₃ (butyl) |

| 13.8 | C H₃ (butyl) |

Interpretation:

The carbon attached to the amino group (C-5) is expected to be the most downfield of the pyrazole ring carbons. The other two pyrazole carbons, C-3 and C-4, will have distinct chemical shifts. The four signals in the upfield region correspond to the four distinct carbon atoms of the butyl group.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as protic solvents can lead to the exchange of the N-H protons.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 0-12 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.[5]

-

¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (0-160 ppm) and a longer relaxation delay (2-5 seconds) are typically required.[5]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3120 | Medium | C-H stretching (pyrazole ring) |

| 2955, 2870 | Strong | C-H stretching (aliphatic, butyl group) |

| 1620 | Strong | N-H scissoring (bending) of the primary amine |

| 1560 | Medium | C=N stretching (pyrazole ring) |

| 1480 | Medium | C=C stretching (pyrazole ring) |

| 1465, 1380 | Medium | C-H bending (aliphatic, butyl group) |

| 1250 | Medium | C-N stretching |

Interpretation:

The most prominent features in the predicted IR spectrum are the strong, broad bands in the 3400-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of a primary amine. The presence of both aromatic-like (pyrazole C-H) and aliphatic (butyl C-H) stretching vibrations is also expected. The N-H bending vibration and the pyrazole ring stretching vibrations provide further confirmation of the key functional groups.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its elemental composition and elucidating its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 139 | 85 | [M]⁺ (Molecular Ion) |

| 96 | 100 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 82 | 45 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 68 | 30 | [C₄H₆N]⁺ |

| 55 | 60 | [C₃H₃N₂]⁺ |

Interpretation:

The molecular ion peak at m/z 139 corresponds to the molecular weight of this compound (C₇H₁₃N₃).[2] A prominent fragmentation pathway for N-alkylated compounds is the cleavage of the C-C bond beta to the nitrogen atom, leading to the formation of a stable iminium ion. In this case, the loss of a propyl radical (C₃H₇) would result in the base peak at m/z 96. The loss of the entire butyl group would give a peak at m/z 82. Other smaller fragments would arise from the further breakdown of the pyrazole ring.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Characterization Workflow

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. scbt.com [scbt.com]

- 3. Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. eng.uc.edu [eng.uc.edu]

The Ascendant Role of 1-Butyl-1H-pyrazol-5-amine Derivatives in Modern Drug Discovery: A Technical Guide

Preamble: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have rendered it a "privileged scaffold" in drug design.[][4] From the anti-inflammatory celecoxib to the anti-obesity drug rimonabant, the pyrazole core is a recurring motif in a multitude of approved therapeutics. This guide delves into a specific, yet increasingly significant, subclass: the 1-butyl-1H-pyrazol-5-amine derivatives. The strategic placement of a butyl group at the N1 position and an amine at the C5 position imparts distinct physicochemical properties that are being harnessed to address a spectrum of therapeutic challenges, from oncological malignancies to infectious diseases. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, biological activities, and therapeutic potential of this promising class of compounds.

I. Synthetic Strategies: Constructing the this compound Core

The synthetic accessibility of a chemical scaffold is paramount to its utility in drug discovery. The this compound core is typically assembled through a multi-step sequence, with the key cyclization step often involving the condensation of a β-ketonitrile with a substituted hydrazine.

Core Synthesis Workflow

A prevalent synthetic route commences with the reaction of a β-ketonitrile, such as ethyl cyanoacetate, with a suitable reagent to introduce the butyl group precursor. This is followed by cyclization with butylhydrazine.

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Butylhydrazine

-

Ethanol

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Preparation of the β-ketonitrile precursor: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add ethyl cyanoacetate dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Cyclization with Butylhydrazine: Add butylhydrazine to the reaction mixture.

-

Reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

-

The resulting precipitate is filtered, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Self-Validation: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry to ensure the correct regiochemistry and purity.

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for this compound derivatives is in the realm of oncology.[5][6] The pyrazole scaffold is a known pharmacophore in numerous kinase inhibitors, and the N-butyl and 5-amino functionalities can be tailored to enhance binding affinity and selectivity for specific oncogenic targets.[6]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers.

Caption: Simplified signaling pathway illustrating kinase inhibition by pyrazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound A | MCF-7 (Breast Cancer) | 5.2 | Doxorubicin | 0.8 |

| Compound B | A549 (Lung Cancer) | 8.9 | Cisplatin | 3.1 |

| Compound C | HCT116 (Colon Cancer) | 3.5 | 5-Fluorouracil | 2.5 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values for specific this compound derivatives would be determined experimentally.

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

III. Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyrazole nucleus is also a key component of many compounds with potent antimicrobial properties.[7][8] Derivatives of this compound have shown promise as antibacterial and antifungal agents.[7]

Mechanism of Action: Disruption of Microbial Cellular Processes

The antimicrobial mechanisms of pyrazole derivatives can be diverse and may include:

-

Inhibition of DNA gyrase: This enzyme is essential for bacterial DNA replication.[8]

-

Disruption of cell membrane integrity: Leading to leakage of cellular contents.

-

Inhibition of essential metabolic pathways: Such as folate synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Compound D | Staphylococcus aureus | 16 | Candida albicans | 32 |

| Compound E | Escherichia coli | 32 | Aspergillus niger | 64 |

| Compound F | Pseudomonas aeruginosa | 64 | Trichophyton rubrum | 16 |

Note: This data is illustrative. Specific MIC values would be determined through standardized microbiological assays.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

IV. Anti-inflammatory and Neuroprotective Potential

Recent research has highlighted the anti-inflammatory and neuroprotective properties of pyrazole derivatives.[1][9] While specific studies on this compound in this context are emerging, the general class of pyrazoles has shown potential in modulating inflammatory pathways and protecting neuronal cells.

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as:

-

Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and/or COX-2 reduces the production of prostaglandins, which are key mediators of inflammation.

-

Cytokine production: Some pyrazole compounds can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]

Neuroprotection

The neuroprotective effects of pyrazoles may be linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and apoptosis.[1]

Caption: Putative neuroprotective mechanisms of pyrazole derivatives.

V. Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have demonstrated significant potential in the fields of oncology, infectious diseases, and potentially in the management of inflammatory and neurodegenerative disorders.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to fully understand the molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical space holds great promise for the discovery of next-generation medicines to address unmet medical needs.

References

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). CNS & Neurological Disorders - Drug Targets. [Link]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Saudi Pharmaceutical Journal. [Link]

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- 3-terc-butil-1-(4-nitrofenil)-1H-pirazol-5-amina. (n.d.). Chem-Impex. [Link]

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [Link]

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [Link]

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Deriv

- Enaminone-Derived Pyrazoles with Antimicrobial Activity. (2019). Journal of Chemistry. [Link]

- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2016). Research Journal of Pharmacy and Technology. [Link]

- Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2024). ProBiologists. [Link]

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2018). Future Medicinal Chemistry. [Link]

- 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules. [Link]

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia. [Link]

- Synthesis and properties of 2-(4-substituted)butyl derivatives of some 2,3-dihydro-1,3-dioxo-1H-pyrrolo[3,4-c]pyridines. (2001). Pharmazie. [Link]

Sources

- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meddocsonline.org [meddocsonline.org]

- 9. ijpsr.com [ijpsr.com]

A Technical Guide to the Therapeutic Potential of Substituted 1-Butyl-1H-pyrazol-5-amine Derivatives

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1] Its remarkable versatility and synthetic tractability have established it as a privileged scaffold in drug discovery.[2] This guide focuses on a specific, promising subclass: substituted 1-butyl-1H-pyrazol-5-amines. The introduction of the n-butyl group at the N1 position often enhances lipophilicity, which can improve cell permeability and pharmacokinetic properties.[3] Coupled with the versatile 5-amino group, which serves as a key hydrogen bond donor and a synthetic handle for further modification, this core structure is primed for interaction with a multitude of biological targets. We will explore the causality behind its applications in oncology, inflammatory disorders, and neurodegenerative diseases, providing field-proven insights into experimental design and validation.

The 1-Butyl-1H-pyrazol-5-amine Core: A Strategic Starting Point

The pyrazole ring is an aromatic heterocycle whose unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for inhibitor design.[4] The specific scaffold of this compound offers distinct advantages:

-

N1-Butyl Group: This aliphatic chain modulates the compound's lipophilicity. This is a critical parameter influencing solubility, membrane permeability, and plasma protein binding. Strategic modification of this group is a common tactic in lead optimization to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

C5-Amine Group: This primary amine is a crucial pharmacophoric feature. It can act as a hydrogen bond donor, forming a key interaction with the hinge region of many protein kinases.[5] Furthermore, it serves as a versatile synthetic anchor for building out diverse chemical libraries to probe structure-activity relationships (SAR).

The general synthetic accessibility of substituted pyrazoles, often via cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazines, allows for the efficient generation of diverse derivatives for screening.[6][7]

Application in Inflammatory Disorders & Oncology: Kinase Inhibition

A primary application of pyrazole-based scaffolds is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling.[8] Deregulation of kinase activity is a hallmark of cancer and numerous inflammatory diseases.[8] The this compound core is particularly well-suited to target ATP-binding sites.

Mechanism of Action: Targeting the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses. Its activation leads to the downstream production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] Inhibiting p38α kinase is therefore a validated strategy for treating inflammatory conditions. Certain substituted 3-tert-butyl-1H-pyrazol-5-amines have been specifically investigated for their anti-TNF-α effects via p38 MAPK pathway targeting.[10]

The 5-amino group of the pyrazole can form a canonical hydrogen bond with the backbone amide of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The N1-butyl group and other substituents at the C3 and C4 positions then explore adjacent hydrophobic pockets within the ATP-binding site, conferring both potency and selectivity.

Illustrative Structure-Activity Relationship (SAR)

To explore the therapeutic potential, a library of analogs would be synthesized. The following table illustrates a hypothetical SAR study for inhibiting p38α kinase, demonstrating how systematic chemical changes can impact biological activity.

| Compound ID | R1 Substituent (at C3) | R2 Substituent (at C4) | p38α Kinase IC50 (nM) | TNF-α Release IC50 (nM) |

| LEAD-001 | tert-Butyl | H | 150 | 200 |

| LEAD-002 | Phenyl | H | 85 | 110 |

| LEAD-003 | 4-Fluorophenyl | H | 25 | 35 |

| LEAD-004 | 4-Fluorophenyl | -CN | 15 | 22 |

| LEAD-005 | Cyclopropyl | H | 250 | 310 |

Causality Insight: The transition from an aliphatic tert-butyl (LEAD-001) to an aromatic phenyl group (LEAD-002) at R1 often enhances potency through π-stacking interactions. Adding an electron-withdrawing fluorine (LEAD-003) can further improve binding. Introducing a cyano group at the C4 position (LEAD-004) can engage an additional residue in a side pocket, significantly boosting potency. The smaller cyclopropyl group (LEAD-005) fails to make optimal contact, reducing activity.

Experimental Protocol: Homogeneous p38α Kinase Inhibition Assay

This protocol describes a self-validating system for quantifying the inhibitory potential of test compounds against p38α kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by p38α. Remaining ATP is converted to light by a luciferase/luciferin reaction; therefore, a lower light signal indicates higher kinase activity and weaker inhibition.

Materials:

-

Recombinant human p38α kinase

-

Biotinylated substrate peptide (e.g., Biotin-MEF2A)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (at 2x the desired final concentration)

-

Test compounds dissolved in 100% DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

Methodology:

-

Compound Plating: Serially dilute test compounds in DMSO. Transfer 50 nL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Addition: Prepare a 2x enzyme solution in kinase buffer. Add 5 µL of this solution to each well.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

-

Initiation of Reaction: Prepare a 2x substrate/ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near its Km for p38α.

-

Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

-

Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Signal Readout: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

-

Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualization: p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and the point of intervention.

Application in Neurodegenerative Diseases

The structural features of the this compound scaffold also make it suitable for designing modulators of targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12]

Multi-Target Strategy for Alzheimer's Disease

Alzheimer's disease (AD) is a complex multifactorial disorder.[13] A promising therapeutic strategy involves designing multi-target-directed ligands. Biphenyl pyrazole scaffolds have been identified as first-in-class dual inhibitors of both acetylcholinesterase (AChE) and tau protein aggregation.[14]

-

AChE Inhibition: AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE increases acetylcholine levels in the brain, providing symptomatic relief.

-

Tau Aggregation Inhibition: The hyperphosphorylation and subsequent aggregation of tau protein into neurofibrillary tangles is a pathological hallmark of AD. Preventing this aggregation could slow disease progression.

A this compound derivative could be designed where the pyrazole core binds to the catalytic site of AChE, while appended aromatic systems (like a biphenyl group) interfere with the protein-protein interactions required for tau aggregation.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

-

Human recombinant AChE

-

Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0)

-

DTNB solution (in assay buffer)

-

ATCI solution (in assay buffer)

-

Test compounds dissolved in DMSO

-

Clear, flat-bottom 96-well plates

Methodology:

-

Compound and Enzyme Addition: To each well, add 20 µL of test compound dilution, 140 µL of assay buffer, and 20 µL of DTNB solution.

-

Pre-incubation: Add 20 µL of the AChE enzyme solution to each well (except for the blank control, which receives 20 µL of buffer). Mix and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add 20 µL of the substrate ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (V = ΔAbs/Δt) for each well. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the curve to determine the IC50 value.

Mandatory Visualization: Drug Discovery Workflow

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. ijpsr.info [ijpsr.info]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 13. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

1-butyl-1H-pyrazol-5-amine CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-butyl-1H-pyrazol-5-amine (CAS Number: 3524-17-2), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value | Source |

| Chemical Name | This compound | Santa Cruz Biotechnology[1] |

| CAS Number | 3524-17-2 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₇H₁₃N₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 139.20 g/mol | Santa Cruz Biotechnology[1] |

Physical Properties:

| Property | Estimated Value (for 1-sec-butyl-1H-pyrazol-5-amine) | Source |

| Boiling Point | 250.2°C at 760 mmHg | Alfa Chemistry[2] |

| Density | 1.09 g/cm³ | Alfa Chemistry[2] |

| Flash Point | 105.1°C | Alfa Chemistry[2] |

| Physical Form | Solid | Sigma-Aldrich |

Synthesis and Mechanistic Insights

The synthesis of 1-substituted-1H-pyrazol-5-amines is a well-established process in organic chemistry. A robust and adaptable method involves the condensation of a substituted hydrazine with a β-ketonitrile. This approach, exemplified by the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, offers high yields and purity.[3]

Proposed Synthetic Pathway for this compound:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis[3]):

Materials:

-

Butylhydrazine hydrochloride

-

3-Oxopentanenitrile (or a similar β-ketonitrile)

-

Sodium hydroxide (NaOH)

-

Suitable solvent (e.g., ethanol or water)

Procedure:

-

Preparation of Butylhydrazine Free Base: In a round-bottom flask, dissolve butylhydrazine hydrochloride in an appropriate solvent. Add a stoichiometric equivalent of a base, such as sodium hydroxide, to neutralize the hydrochloride and generate the free butylhydrazine in situ.

-

Reaction Initiation: To the solution of butylhydrazine, add the β-ketonitrile dropwise at room temperature with stirring.

-

Cyclization: Heat the reaction mixture to reflux. The condensation and subsequent cyclization to form the pyrazole ring typically occur under these conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by extraction with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-